4-Bromo-3-fluoro-3'-morpholinomethyl benzophenone
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Overview
Description
4-Bromo-3-fluoro-3’-morpholinomethyl benzophenone is a chemical compound with the molecular formula C18H17BrFNO2 and a molecular weight of 378.24 g/mol . This compound is a derivative of benzophenone and features a bromine atom, a fluorine atom, and a morpholinomethyl group attached to the benzophenone core . It is commonly used in various fields of scientific research, including chemistry, biology, medicine, and industry .
Preparation Methods
The synthesis of 4-Bromo-3-fluoro-3’-morpholinomethyl benzophenone typically involves the reaction of 4-bromo-3-fluorobenzophenone with morpholine under specific reaction conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the morpholinomethyl group. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
4-Bromo-3-fluoro-3’-morpholinomethyl benzophenone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms in the compound can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under appropriate conditions, resulting in the formation of various oxidized or reduced products.
Condensation Reactions: The morpholinomethyl group can participate in condensation reactions with other compounds, leading to the formation of complex molecular structures.
Common reagents used in these reactions include strong nucleophiles, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reaction conditions and the reagents used .
Scientific Research Applications
4-Bromo-3-fluoro-3’-morpholinomethyl benzophenone has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-Bromo-3-fluoro-3’-morpholinomethyl benzophenone involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
4-Bromo-3-fluoro-3’-morpholinomethyl benzophenone can be compared with other similar compounds, such as:
- 4-Bromo-2-fluoro-3’-morpholinomethyl benzophenone
- 4-Bromo-3-fluoro-2-methylphenol
- 4’-Bromo-3’-fluoro-2-morpholinomethyl benzophenone
These compounds share similar structural features but differ in the position and type of substituents attached to the benzophenone core. The uniqueness of 4-Bromo-3-fluoro-3’-morpholinomethyl benzophenone lies in its specific combination of bromine, fluorine, and morpholinomethyl groups, which confer distinct chemical and biological properties .
Biological Activity
4-Bromo-3-fluoro-3'-morpholinomethyl benzophenone, with the molecular formula C18H17BrFNO2, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in various fields, particularly in medicinal chemistry.
The compound features a complex structure that includes a bromine atom, a fluorine atom, and a morpholinomethyl group attached to a benzophenone core. Its molecular weight is 378.24 g/mol. The presence of halogens and the morpholine group suggests potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Preliminary studies suggest that it may modulate activities related to cell signaling pathways, potentially affecting processes such as cell proliferation and apoptosis.
Anticancer Potential
Research has indicated that compounds structurally similar to this compound exhibit significant anticancer properties. For instance, compounds in the same family have shown cytotoxic effects against various cancer cell lines, including HeLa and MCF-7 cells. A study demonstrated that related compounds could inhibit cell proliferation effectively, with IC50 values ranging from 4.64 µM to 9.22 µM across different cell lines .
Compound | Cell Line | IC50 (µM) | Observations |
---|---|---|---|
4-Bromo-3-fluoro... | HeLa | 9.22 | Significant growth inhibition |
4-Bromo-3-fluoro... | MCF-7 | 8.47 | Increased cytotoxicity over time |
BPU | Jurkat | 4.64 | Effective cell cycle arrest |
Anti-inflammatory Activity
In addition to its anticancer properties, there is emerging evidence suggesting that this compound may possess anti-inflammatory effects. Studies on structurally similar compounds have shown reductions in pro-inflammatory cytokines such as IL-6 and TNF-α in various cellular models . This highlights the potential for therapeutic applications in inflammatory diseases.
Case Studies
- Cytotoxicity Assessment : In vitro studies using MTT assays revealed that this compound significantly reduced the viability of cancer cells after 48 and 72 hours of treatment. The growth inhibition increased with prolonged exposure, indicating its potential as an effective anticancer agent.
- Cell Cycle Analysis : Flow cytometry analysis demonstrated that treatment with this compound led to cell cycle arrest in the sub-G1 phase in Jurkat cells, suggesting induction of apoptosis as a mechanism of action .
Research Applications
The compound is being investigated for various applications:
- Medicinal Chemistry : As a potential lead compound for developing new anticancer drugs.
- Biochemical Studies : To explore interactions with biomolecules and understand its mechanism at the molecular level.
- Material Science : Utilized as a building block for synthesizing advanced materials due to its unique chemical properties.
Properties
IUPAC Name |
(4-bromo-3-fluorophenyl)-[3-(morpholin-4-ylmethyl)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrFNO2/c19-16-5-4-15(11-17(16)20)18(22)14-3-1-2-13(10-14)12-21-6-8-23-9-7-21/h1-5,10-11H,6-9,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKBSHLNYGPEEMK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC(=CC=C2)C(=O)C3=CC(=C(C=C3)Br)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrFNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00643092 |
Source
|
Record name | (4-Bromo-3-fluorophenyl){3-[(morpholin-4-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00643092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898791-80-5 |
Source
|
Record name | (4-Bromo-3-fluorophenyl){3-[(morpholin-4-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00643092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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